(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid
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Overview
Description
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid is a chiral compound with a specific stereochemistry at the second carbon atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid typically involves the following steps:
Starting Material: The synthesis begins with oct-7-ynoic acid, which is commercially available or can be synthesized through the oxidation of oct-7-ene.
Protection of Amino Group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.
Formation of Amide Bond: The protected amino group is then coupled with oct-7-ynoic acid using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: Pd/C, Lindlar’s catalyst
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: Alkenes, alkanes
Substitution: Amino derivatives
Scientific Research Applications
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Serves as a precursor for the synthesis of bioactive compounds and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted.
Comparison with Similar Compounds
Similar Compounds
Oct-7-ynoic acid: A simpler analog without the amino and benzyloxycarbonyl groups.
Oct-7-enoic acid: The reduced form of oct-7-ynoic acid with a double bond instead of a triple bond.
Benzyloxycarbonyl-protected amino acids: Compounds with similar protecting groups but different carbon chain lengths or functional groups.
Uniqueness
(S)-2-(((Benzyloxy)carbonyl)amino)oct-7-ynoic acid is unique due to its specific stereochemistry and the presence of both an alkyne and a protected amino group. This combination of features makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Properties
Molecular Formula |
C16H19NO4 |
---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
(2S)-2-(phenylmethoxycarbonylamino)oct-7-ynoic acid |
InChI |
InChI=1S/C16H19NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h1,5-7,9-10,14H,3-4,8,11-12H2,(H,17,20)(H,18,19)/t14-/m0/s1 |
InChI Key |
BODAGNVITOCRCV-AWEZNQCLSA-N |
Isomeric SMILES |
C#CCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
C#CCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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